molecular formula C16H11ClN4OS B482309 3-(2-Chlorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 588719-26-0

3-(2-Chlorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B482309
CAS No.: 588719-26-0
M. Wt: 342.8g/mol
InChI Key: BTOYXVPPLVBJBE-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 2-chlorobenzohydrazide with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification .

Industrial Production Methods

the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in cell signaling pathways.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(2-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

3-(2-Chlorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both chloro and methoxy groups enhances its potential as a versatile intermediate in organic synthesis and its bioactivity profile .

Properties

CAS No.

588719-26-0

Molecular Formula

C16H11ClN4OS

Molecular Weight

342.8g/mol

IUPAC Name

3-(2-chlorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11ClN4OS/c1-22-11-8-6-10(7-9-11)15-20-21-14(18-19-16(21)23-15)12-4-2-3-5-13(12)17/h2-9H,1H3

InChI Key

BTOYXVPPLVBJBE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4Cl

Origin of Product

United States

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